molecular formula C13H13NO B8594213 N,1-dimethylnaphthalene-2-carboxamide

N,1-dimethylnaphthalene-2-carboxamide

Cat. No.: B8594213
M. Wt: 199.25 g/mol
InChI Key: PIUVOPGQDYBMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-Dimethylnaphthalene-2-carboxamide is a naphthalene derivative with a carboxamide group at the 2-position of the naphthalene ring. The nitrogen atom of the carboxamide moiety is substituted with a methyl group (N-methyl), and an additional methyl group is attached at the 1-position of the naphthalene core.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N,1-dimethylnaphthalene-2-carboxamide

InChI

InChI=1S/C13H13NO/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(15)14-2/h3-8H,1-2H3,(H,14,15)

InChI Key

PIUVOPGQDYBMTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the naphthalene ring and carboxamide nitrogen significantly impacts molecular properties. Key comparisons include:

1-Hydroxy-N-methyl-2-naphthalenecarboxamide (CAS: 62353-81-5)
  • Structure : Features a hydroxyl (-OH) group at the 1-position and an N-methyl carboxamide at the 2-position.
  • Molecular Weight : 201.22 g/mol .
N-(2,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (Compound 11)
  • Structure : Contains a hydroxyl group at the 1-position and a dimethylphenyl substituent on the carboxamide nitrogen.
  • Crystallography : The molecule exhibits near-planarity (3.014° angle between naphthalene and benzene rings) and intramolecular O–H···O hydrogen bonds, stabilizing its 3D supramolecular structure .
  • Bioactivity : Demonstrates in vitro antistaphylococcal activity, suggesting that hydroxylation and aromatic substitution may enhance antimicrobial properties .
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide
  • Structure: Nitro (-NO₂) and hydroxyl (-OH) groups at the 2- and 1-positions, respectively.
  • Synthetic Pathway : Prepared via carbamoylation reactions, highlighting the versatility of naphthalene carboxamides in medicinal chemistry .

Structural and Functional Implications

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
N,1-Dimethylnaphthalene-2-carboxamide 1-Me, N-Me Not reported Likely higher lipophilicity vs. hydroxylated analogs
1-Hydroxy-N-methyl-2-naphthalenecarboxamide 1-OH, N-Me 201.22 Enhanced solubility due to -OH group
Compound 11 1-OH, N-(2,5-dimethylphenyl) Not reported Antistaphylococcal activity, planar structure
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide 1-OH, 2-NO₂ Not reported Nitro group may confer electrophilic reactivity
  • Hydrogen Bonding : Hydroxyl-containing analogs (e.g., Compound 11) form intramolecular hydrogen bonds, which stabilize crystal structures but may reduce bioavailability .
  • Bioactivity: Hydroxyl and nitro groups in analogs correlate with antimicrobial and electrophilic properties, whereas methyl groups might favor non-polar interactions in target binding .

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